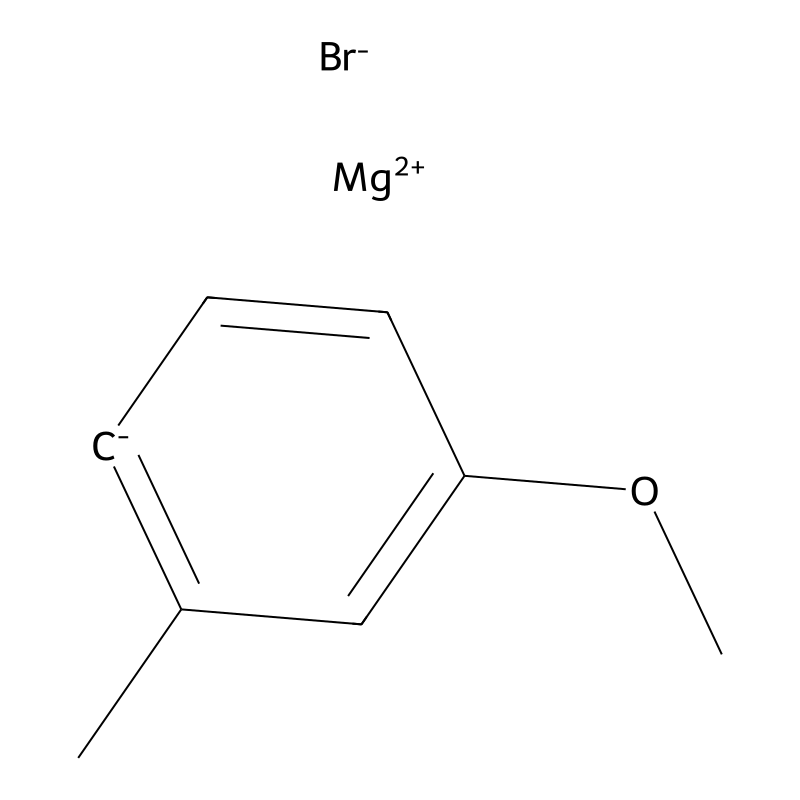

4-Methoxy-2-methylphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Denickelation of Porphyrins

Porphyrins are a class of macrocyclic molecules with a unique structure that can bind to metal ions. 4-MeO-2-Me-PhMgBr can be used to remove nickel from certain porphyrins, replacing it with magnesium. This research has applications in the development of new photosensitizers for solar cells [].

Synthesis of Tubulin Polymerization Inhibitors

Tubulin is a protein that plays a crucial role in cell division. 4-MeO-2-Me-PhMgBr has been employed in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenone, a compound that inhibits the polymerization of tubulin. This research is of interest in the development of new anti-cancer drugs [].

Total Synthesis of Natural Products

Organic chemists can utilize 4-MeO-2-Me-PhMgBr for the total synthesis of complex natural products with specific biological activities. An example is the total synthesis of (−)-centrolobine, a bioactive alkaloid found in certain plants.